1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
1'-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spirocyclic compound characterized by a benzofuran ring fused to a piperidine moiety via a spiro carbon atom. The 2-bromobenzoyl group is attached to the piperidine nitrogen, contributing to its unique electronic and steric properties. Key physicochemical parameters include:
- CAS Number: 1797873-54-1
- Molecular Formula: C₁₉H₁₆BrNO₃
- Molecular Weight: 386.24 g/mol
- SMILES: Brc1ccccc1C(=O)N1CCC2(CC1)OC(=O)c1c2cccc1 .
The compound’s spiro architecture and brominated aromatic substituent make it a candidate for targeting sigma-1 receptors (S1R) or other central nervous system (CNS)-related proteins, given the structural resemblance to known S1R ligands .
Properties
IUPAC Name |
1'-(2-bromobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOZLICNJBKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves several steps:
Halogenation Reaction: The initial step involves the halogenation of a precursor compound in the presence of an acid to introduce the bromine atom.
Cyclization: The halogenated intermediate undergoes a cyclization reaction to form the spiro structure.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1’-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium or copper compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug lead compound due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features
Key Differences and Implications
Impact of Spiro Ring Variations
- Replacement of piperidine with pyrrolidine (e.g., CAS 56658-23-2) reduces ring size from 6- to 5-membered, constraining conformational flexibility and possibly diminishing binding to larger hydrophobic pockets .
Pharmacokinetic and Physicochemical Properties The bromine atom increases molecular weight (~386 vs. In contrast, Phainanoid F (a structurally distinct spiro compound) exhibits superior bioactivity (7–221× cyclosporine) due to its fused cyclobutane and dioxaspiro subunits, highlighting the importance of spiro topology in efficacy .
Biological Activity
1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spiro compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H16BrNO3
- Molecular Weight : 386.2 g/mol
- CAS Number : 1797858-60-6
| Property | Value |
|---|---|
| Molecular Formula | C19H16BrNO3 |
| Molecular Weight | 386.2 g/mol |
| CAS Number | 1797858-60-6 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with spiro structures often exhibit significant anti-inflammatory properties. A study on related spiro-flavonoids suggests that they inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This could position this compound as a candidate for treating inflammatory conditions.
Anticancer Activity
The anticancer potential of spiro compounds has been documented extensively. For instance, spiro-flavonoids have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated but may involve similar pathways.
The precise mechanisms of action for this compound are still under investigation. However, it is hypothesized that the spiro structure contributes to its ability to interact with multiple biological targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Apoptosis : Inducing apoptosis in cancer cells may be a key mechanism.
- Cytokine Regulation : The ability to modulate cytokine levels may contribute to its anti-inflammatory effects.
Case Studies and Research Findings
Recent studies have examined the biological effects of various spiro compounds, including those structurally related to this compound:
- Study on Spiro-Flavonoids : A review highlighted the anti-inflammatory and anticancer activities of spiro-flavonoids derived from natural sources. These compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models .
- Pharmacological Profiling : In pharmacological studies, related compounds were tested for their binding affinities to various receptors and enzymes, indicating potential therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
